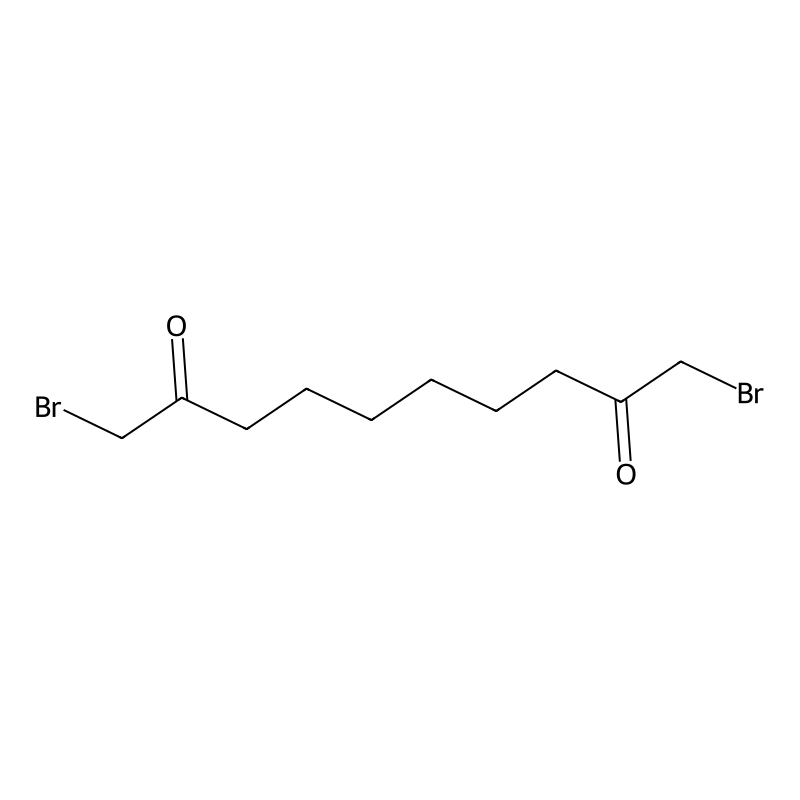

1,10-Dibromodecane-2,9-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of two ketone groups (C=O) on the decane backbone (a 10-carbon chain) indicates potential uses as a building block in organic synthesis. Ketones are versatile functional groups that can undergo various reactions to form more complex molecules .

- Study of dihalogenated compounds: The two bromine atoms (Br) on the decane chain classify 1,10-Dibromodecane-2,9-dione as a dihalogenated compound. Research on similar dihalogenated compounds explores their unique reactivity and potential applications in material science or medicinal chemistry .

1,10-Dibromodecane-2,9-dione is an organic compound characterized by the presence of two bromine atoms and a diketone functional group. Its chemical formula is C₁₀H₁₄Br₂O₂, and it has a molecular weight of approximately 300.03 g/mol. The compound features a linear decane chain with bromine substituents at the first and tenth positions, along with carbonyl groups at the second and ninth positions. This structure imparts unique reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, allowing for the formation of various derivatives. This reaction is particularly useful in synthesizing more complex molecules.

- Condensation Reactions: The diketone functional groups can participate in condensation reactions, leading to the formation of larger cyclic or acyclic compounds.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups using reducing agents, altering the compound's reactivity and properties.

The synthesis of 1,10-Dibromodecane-2,9-dione can be achieved through several methods:

- Bromination of Decane-2,9-dione: Decane-2,9-dione can be treated with bromine under controlled conditions to introduce bromine atoms at the desired positions.

- Alkylation Reactions: Starting from simpler diketone precursors, alkylation with dibromoalkanes can yield 1,10-Dibromodecane-2,9-dione through nucleophilic substitution mechanisms .

- Functionalization Techniques: Various functionalization techniques involving electrophilic aromatic substitution or direct halogenation may also be employed to synthesize this compound.

1,10-Dibromodecane-2,9-dione has potential applications in:

- Organic Synthesis: As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: It may be utilized in developing polymeric materials due to its reactive functional groups.

- Research: Used in studies involving halogenated compounds and their reactivity patterns.

Interaction studies involving 1,10-Dibromodecane-2,9-dione could include:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could reveal its potential as a therapeutic agent.

- Chemical Stability Studies: Understanding its stability under various conditions (pH, temperature) could provide insights into its practical applications.

Several compounds share structural similarities with 1,10-Dibromodecane-2,9-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromohexane | Bromine at the terminal position | Simpler structure; primarily used as a solvent |

| 1,10-Dibromodecane | Similar linear structure | Lacks diketone functionality; used in polymer synthesis |

| 2-Bromodecan-1-one | Contains a ketone instead of diketone | Different reactivity due to single carbonyl group |

| 1-Bromo-2-decanone | Bromine at position 1; ketone at position 2 | Offers different synthetic pathways |

The uniqueness of 1,10-Dibromodecane-2,9-dione lies in its specific arrangement of bromine atoms and diketone functionality that enables diverse chemical transformations not readily available in simpler or structurally different compounds.